5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 7, an isopropyl group at position 3, and a methyl group at position 1. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloro-3-isopropyl-1-methyl-1H-pyrazole with a suitable nitrile or amine derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
- 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methyl groups, along with the chlorine atoms, makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H10Cl2N4 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
5,7-dichloro-1-methyl-3-propan-2-ylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H10Cl2N4/c1-4(2)5-6-7(15(3)14-5)8(10)13-9(11)12-6/h4H,1-3H3 |
InChI Key |
LXZZYQQIOWXXFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C2=C1N=C(N=C2Cl)Cl)C |
Origin of Product |
United States |
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